molecular formula C18H8Br4O8 B12435754 3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid

3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid

Cat. No.: B12435754
M. Wt: 671.9 g/mol
InChI Key: INZBQWPDNWVYFR-UHFFFAOYSA-N
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Description

3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid is a complex organic compound characterized by multiple bromine atoms and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid typically involves multi-step organic reactions. The process begins with the bromination of benzoic acid derivatives, followed by esterification and subsequent coupling reactions to introduce the carboxyphenoxy and oxobut-2-enoyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the bromine atoms or the carboxylic acid groups.

    Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-2,4-dihydroxybenzaldehyde: Shares similar bromine substitution but differs in functional groups.

    Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Another brominated compound with different ester groups.

Uniqueness

3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid is unique due to its specific combination of bromine atoms and carboxylic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3,5-dibromo-2-[4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h1-6H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZBQWPDNWVYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Br4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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